

An In-depth Technical Guide to 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B177385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde**, a biphenyl derivative with potential applications in pharmaceutical research and development. The document covers its chemical synonyms, synthesis, and potential biological activities, with a focus on its putative interactions with key cellular signaling pathways.

Chemical Synonyms and Identifiers

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is known by several alternative names in chemical literature and databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

Synonym	CAS Number	Molecular Formula	Molecular Weight
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde	14562-10-8	C ₁₃ H ₁₀ O ₂	198.22 g/mol
2-hydroxy[1,1'-biphenyl]-3-carbaldehyde	14562-10-8	C ₁₃ H ₁₀ O ₂	198.22 g/mol
3-Formyl-2-hydroxybiphenyl	14562-10-8	C ₁₃ H ₁₀ O ₂	198.22 g/mol
2-Phenylsalicylaldehyde	14562-10-8	C ₁₃ H ₁₀ O ₂	198.22 g/mol

Synthesis Protocol

A general and efficient procedure for the synthesis of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** has been reported, starting from o-phenylphenol and paraformaldehyde.

Materials:

- o-Phenylphenol
- Tetrahydrofuran (THF)
- Triethylamine
- Magnesium dichloride
- Paraformaldehyde
- 3N Hydrochloric acid
- Ether or Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve o-phenylphenol (1 equivalent) in THF.
- Add triethylamine (3.5 equivalents) and magnesium dichloride (1.5 equivalents) to the solution.
- Add paraformaldehyde (6.0 equivalents) in batches over a period of 10 minutes. Control the addition rate to manage the exothermic reaction. The reaction mixture will gradually turn yellow.
- Gently reflux the yellow mixture for 1.5 hours.
- After reflux, cool the mixture in an ice bath.
- Adjust the pH of the solution to approximately 5 using 3N hydrochloric acid.
- Extract the acidified solution with either ether or ethyl acetate.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the dried organic phase under reduced pressure to obtain the oily product, **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde**.

Potential Biological Activities and Signaling Pathways

While specific quantitative data for the biological activity of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** is not extensively available in public literature, the structural motifs of salicylaldehyde and biphenyl are present in numerous bioactive molecules. Research on analogous compounds suggests potential antifungal, anti-inflammatory, and anticancer activities. These activities are often mediated through the modulation of key cellular signaling pathways, including the STAT3 and MAPK pathways.

Potential Antifungal Activity

Derivatives of salicylaldehyde have been investigated for their antifungal properties. The mechanism of action could involve the disruption of cellular antioxidation processes in fungal cells.

Potential Anti-inflammatory and Anticancer Activity via STAT3 and MAPK Pathway Modulation

Structurally related compounds, such as 2'-hydroxycinnamaldehyde, have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[\[1\]](#)[\[2\]](#) STAT3 is a key regulator of gene expression involved in cell proliferation, survival, and inflammation, and its constitutive activation is a hallmark of many cancers. Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

Furthermore, benzaldehyde derivatives have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[\[3\]](#) The MAPK pathway is another critical regulator of cellular processes, including proliferation, differentiation, and stress responses. Dysregulation of this pathway is also implicated in various diseases, including cancer and inflammatory disorders.

The potential interaction of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** with these pathways could be a promising area for drug discovery and development.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde**.

STAT3 Reporter Gene Assay

This assay is used to determine if a compound can inhibit the transcriptional activity of STAT3.

Materials:

- Cancer cell line with a stably integrated STAT3-responsive luciferase reporter construct (e.g., HCT-116)

- **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde**
- Dual-Luciferase® Reporter Assay System (Promega)
- Cell culture medium and supplements
- 96-well plates
- Luminometer

Procedure:

- Seed the STAT3 reporter cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with varying concentrations of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** for a specified period (e.g., 24 hours).
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
- Calculate the percentage of STAT3 inhibition relative to a vehicle-treated control.

Western Blot Analysis for Phosphorylated STAT3 and MAPK

This technique is used to assess the phosphorylation status of key proteins in the STAT3 and MAPK signaling pathways, which is indicative of their activation.

Materials:

- Cancer cell line known to have activated STAT3 and/or MAPK pathways (e.g., DU145)
- **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde**

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against total and phosphorylated forms of STAT3, ERK1/2, p38, and JNK
- Horseradish peroxidase (HRP)-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- SDS-PAGE gels and electrophoresis equipment
- Western blotting apparatus

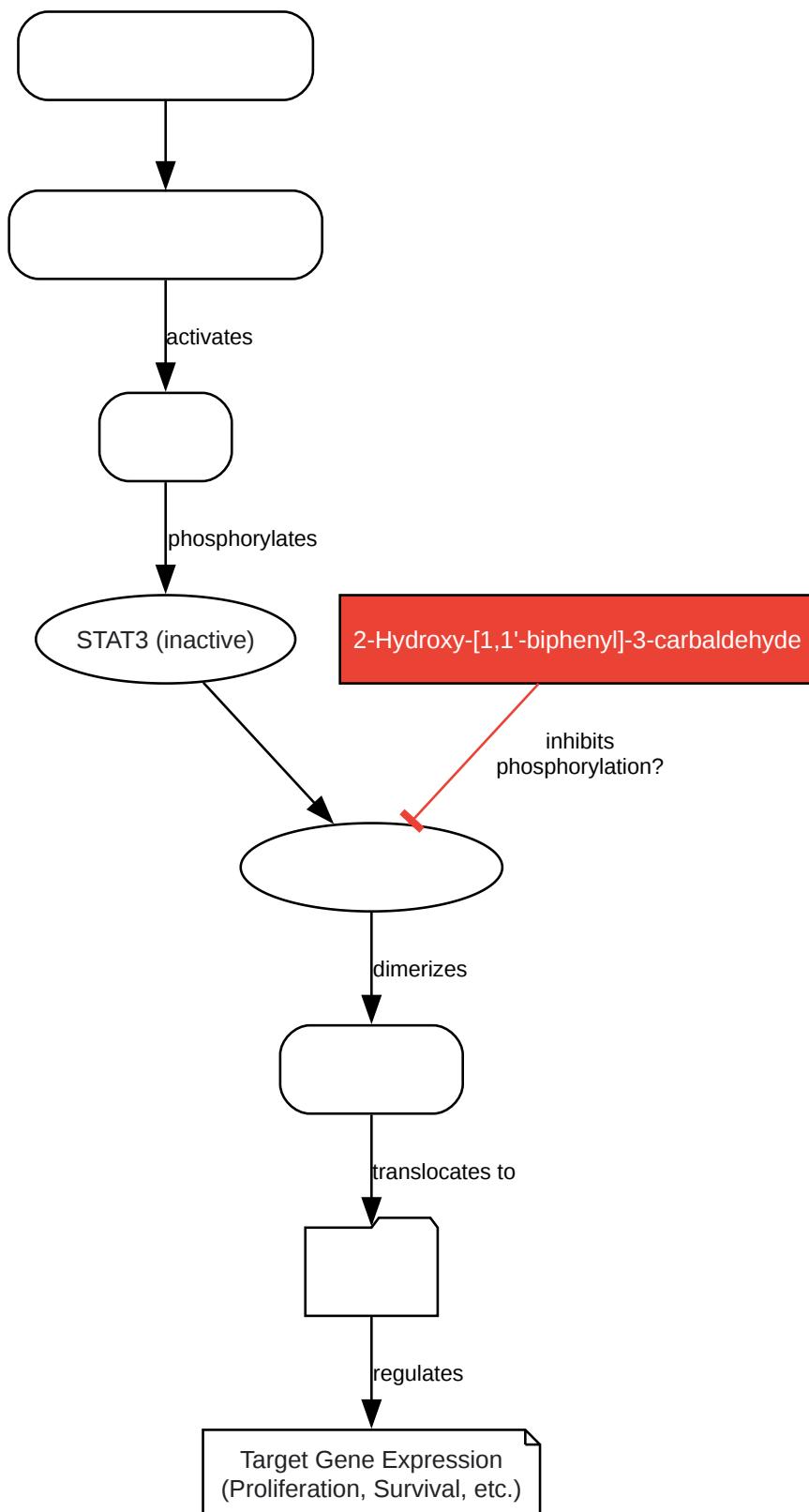
Procedure:

- Culture the cells and treat them with different concentrations of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** for a defined time.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated proteins.

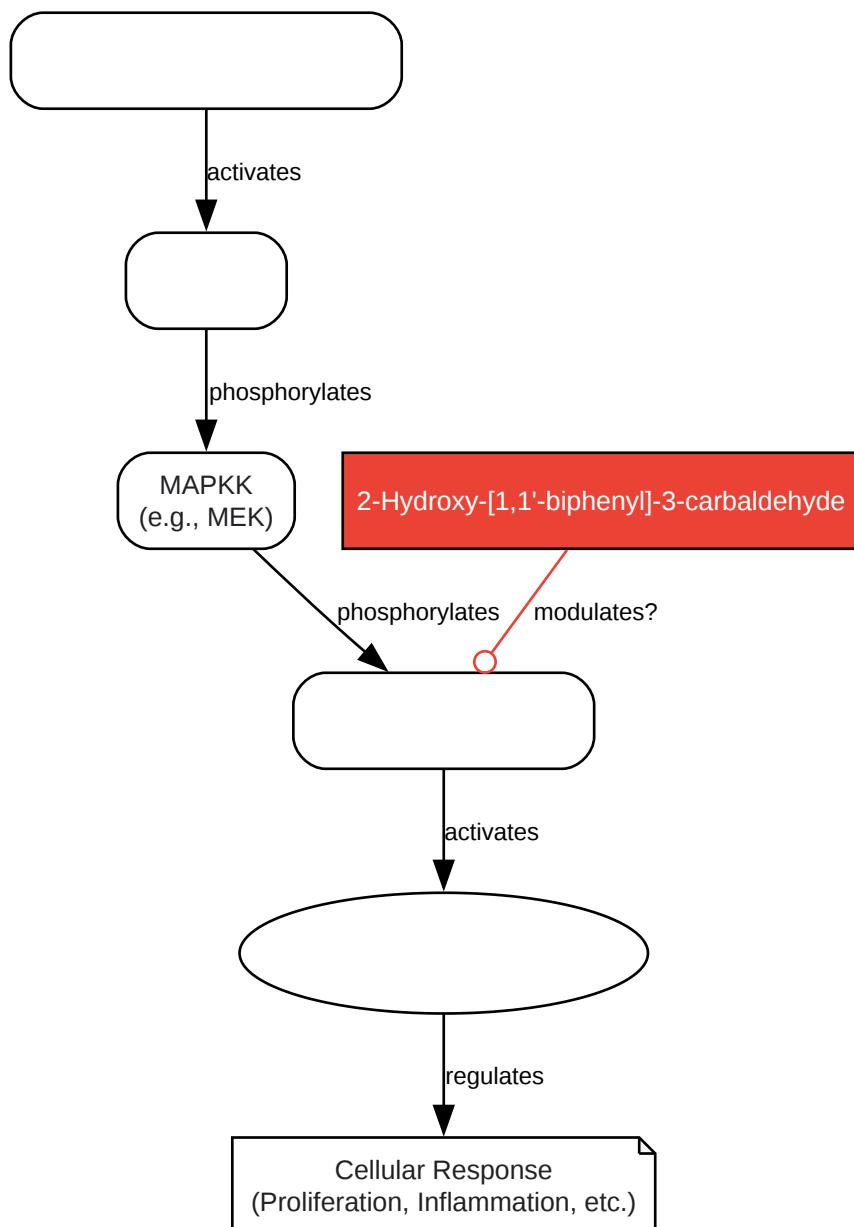
Antifungal Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the ability of a compound to inhibit the growth of a fungus.

Materials:

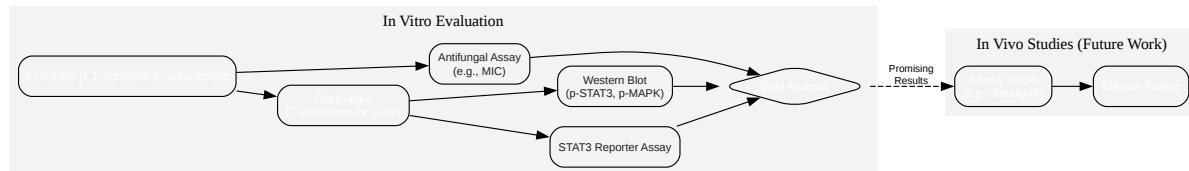

- Fungal strain (e.g., *Candida albicans*)
- Potato Dextrose Agar (PDA)
- **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** dissolved in a suitable solvent (e.g., DMSO)
- Sterile petri dishes
- Sterile cork borer

Procedure:


- Prepare PDA plates and allow them to solidify.
- Spread a standardized inoculum of the fungal strain evenly over the surface of the agar.
- Create wells in the agar using a sterile cork borer.
- Add a known concentration of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** solution to each well. A solvent control should also be included.
- Incubate the plates at an appropriate temperature for 24-48 hours.
- Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).[\[4\]](#)

Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** and a typical experimental workflow for its biological evaluation.


[Click to download full resolution via product page](#)

Caption: Putative inhibition of the STAT3 signaling pathway.

[Click to download full resolution via product page](#)

Caption: Potential modulation of the MAPK signaling pathway.

[Click to download full resolution via product page](#)

Caption: A logical workflow for biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177385#synonyms-for-2-hydroxy-1-1-biphenyl-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com